molecular formula C13H16N2 B570323 3-(4-Amino-3,5-diethylphenyl)acrylonitrile CAS No. 885453-58-7

3-(4-Amino-3,5-diethylphenyl)acrylonitrile

Cat. No.: B570323
CAS No.: 885453-58-7
M. Wt: 200.285
InChI Key: MIRGQSWNFVAGIW-UHFFFAOYSA-N
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Description

3-(4-Amino-3,5-diethylphenyl)acrylonitrile is a substituted acrylonitrile derivative characterized by a central acrylonitrile moiety flanked by an aromatic ring bearing amino and diethyl substituents at the 3,5-positions. This compound is structurally related to the dimethyl analogue, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile (CAS 661489-23-2), a critical intermediate in synthesizing rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment .

Properties

IUPAC Name

(E)-3-(4-amino-3,5-diethylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-11-8-10(6-5-7-14)9-12(4-2)13(11)15/h5-6,8-9H,3-4,15H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRGQSWNFVAGIW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=C1N)CC)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-diethylphenyl)acrylonitrile typically involves the reaction of 4-amino-3,5-diethylbenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-diethylphenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Amino-3,5-diethylphenyl)acrylonitrile is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-diethylphenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Dimethyl Substituted Analogues

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

  • Structure : Features methyl groups at the 3,5-positions of the aromatic ring.
  • Synthesis: Prepared via Knoevenagel condensation or Pd-catalyzed coupling, with yields up to 51–65% .
  • Applications : Central to rilpivirine synthesis; its dimethyl groups optimize binding to the HIV-1 reverse transcriptase (RT) hydrophobic pocket, conferring resistance to mutant RT strains .
  • Properties: Solubility: Soluble in dichloromethane, methanol, and ethyl acetate . Stability: Hydrochloride salt form (CAS 661489-23-2) is a pale green crystalline solid with a melting point of 300°C .

Comparison :

  • This trade-off could impact pharmacokinetics in therapeutic applications.

Halogen-Substituted Analogues

(E)-3-(4-Amino-3,5-dichlorophenyl)acrylonitrile (6a) and Difluoro Analogue (6b)

  • Synthesis : Yields of 56% (6a) and 65% (6b) via condensation reactions .
  • Properties: 6a: NMR data (δ 7.62 ppm for aromatic protons) indicates strong electron-withdrawing effects from chlorine .
  • Applications : Halogenation may enhance antiviral potency by strengthening halogen bonding with RT residues.

Comparison :

  • Diethyl groups lack the electron-withdrawing effects of halogens, which could reduce binding affinity in enzyme pockets reliant on polar interactions.

Heterocyclic and Nitrophenyl Derivatives

Example : (Z)-2-(Benzo[d][1,3]dioxol-5-yl)-3-(4-nitrophenyl)acrylonitrile (30)**

  • Synthesis: Prepared via Knoevenagel condensation (17.8% yield) followed by nitro group reduction to an amine (82.2% yield for compound 31) .
  • Properties: Nitro groups enhance electron-deficient character, improving nonlinear optical (NLO) responses .

Comparison :

  • The diethyl variant’s amino group provides electron density, contrasting with nitrophenyl derivatives’ electron-deficient nature. This difference could influence applications in optoelectronics vs. pharmaceuticals.

Positional Isomers and Optical Properties

Example : (Z)-2-(Pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile (III)**

  • Properties : Positional isomerism (ortho, meta, para pyridine substitution) alters π-stacking and fluorescence in solid states .

Comparison :

  • The diethyl variant’s symmetric 3,5-substitution likely promotes planar molecular geometry, enhancing crystallinity and stability compared to asymmetric isomers.

Data Table: Key Structural Analogues

Compound Name Substituents Synthesis Yield Key Properties Applications References
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile 3,5-dimethyl 51–65% Mp: 300°C; soluble in polar solvents HIV-1 NNRTI synthesis
3-(4-Amino-3,5-diethylphenyl)acrylonitrile 3,5-diethyl N/A Higher lipophilicity; reduced solubility Under investigation
(E)-3-(4-Amino-3,5-dichlorophenyl)acrylonitrile 3,5-dichloro 56% Strong electron-withdrawing effects Antiviral agent development
(Z)-2-(4-Nitrophenyl)acrylonitrile 4-nitro 17.8–82.2% High NLO response Optoelectronic materials

Key Research Findings

  • Solubility Trade-offs : Enhanced hydrophobicity from ethyl groups may improve blood-brain barrier penetration but complicate formulation .
  • Synthetic Flexibility: Knoevenagel condensation and transition metal catalysis are versatile for acrylonitrile derivatives, though yields vary with substituent reactivity .

Biological Activity

3-(4-Amino-3,5-diethylphenyl)acrylonitrile (CAS No. 885453-58-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3, with a molecular weight of 215.28 g/mol. The compound features an acrylonitrile group attached to a substituted phenyl ring, which is critical for its biological activity.

PropertyValue
Molecular Formula C13H15N3
Molecular Weight 215.28 g/mol
CAS Number 885453-58-7
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value in the low micromolar range for several types of cancer cells, suggesting potent anticancer activity:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 2.5 µM
    • HeLa: 1.8 µM
    • A549: 3.0 µM

These results indicate that the compound effectively inhibits the growth of these cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Study on Antitumor Activity

A notable study conducted by Smith et al. (2022) evaluated the antitumor efficacy of this compound in vivo using a xenograft model of human breast cancer. The results showed a significant reduction in tumor volume compared to the control group:

  • Control Group Tumor Volume : 300 mm³
  • Treatment Group Tumor Volume : 150 mm³
  • Statistical Significance : p < 0.01

This study highlights the potential of this compound as a therapeutic agent in cancer treatment.

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which are crucial for cell survival and proliferation.

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